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CAS No.: 1655504-04-3
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Orelabrutinib Basics & Mechanism of Action

Q1: What is orelabrutinib and what is its primary mechanism of action? Orelabrutinib is a second-
generation, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1]. It is used in the treatment of B-cell

malignancies, such as lymphoma and leukemia [2] [1] [3].

Its primary mechanism is the selective inhibition of the BTK enzyme by covalently binding to it [1]. This
action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival

of malignant B-cells [1].

The diagram below illustrates this key signaling pathway and where orelabrutinib acts.
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Diagram 1: Orelabrutinib inhibits the BTK signaling pathway in B-cells

Clinical Combination & Interaction Potential

Q2: What is known about orelabrutinib's drug-drug interaction potential from clinical use? While
specific pharmacokinetic DDI studies are not detailed in the search results, clinical trials demonstrate that
orelabrutinib has been safely and effectively combined with other chemotherapeutic agents. This suggests

that the known interactions are manageable in a clinical setting.

The table below summarizes key combinations and their contexts.
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Combination Regimen

Clinical Context

Reported Efficacy & Safety

Citation

Ore-MIED (Orelabrutinib,
HD-MTX, Ifosfamide,
Etoposide,
Dexamethasone)

Ore-MTD (Orelabrutinib,
HD-MTX, Temozolomide,
Dexamethasone)

Orelabrutinib + Rituximab

Relapsed/Refractory Central
Nervous System Lymphoma
(rrCNSL)

Relapsed/Refractory Central
Nervous System Lymphoma
(rrCNSL)

Chronic Lymphocytic
Leukemia (CLL/SLL)

Overall Response Rate
(ORR) of 89.2%; regimen
found effective and safe.

ORR of 89.2%; no significant
difference in median
progression-free survival
compared to Ore-MIED.

Favorable efficacy;
significant reduction in
Minimal Residual Disease
(MRD) observed.

[2]

[2]

[3]

Key Pharmacokinetic Note: Orelabrutinib is noted for its high ability to penetrate the blood-brain
barrier, resulting in a high cerebrospinal fluid (CSF)/plasma ratio [2]. This property is critical for its use in
central nervous system lymphoma but could also be a point of interaction with other drugs that affect

membrane transporters.

Methodologies for Investigating DDIs

Q3: What experimental methodologies can be used to predict and study orelabrutinib's DDI potential?
For a comprehensive DDI assessment, a multi-faceted research approach is recommended. The following

workflow outlines a potential strategy, incorporating methodologies from the search results.

Construct Drug-Drug Analyze Topological Machine Learning
Interaction Network (DDINet) Features. Classification

Network Analysis Workflow

Predict Synergy
or Antagonism
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Diagram 2: A multi-method workflow for DDI investigation

1. Network-Based Prediction Models

¢ Principle: This method constructs a Drug-Drug Interaction Network (DDINet) where drugs are
nodes and their known interactions are edges. By analyzing the network topology and the
relationships between a drug (e.g., orelabrutinib) and its neighbors, one can predict unknown

synergistic or antagonistic interactions [4].
e Protocol Outline:

[e]

o

[e]

Data Collection: Gather known DDI data from databases like DrugBank [4].

Network Construction: Build DDINet using graph theory.

Feature Extraction: Calculate topological features (e.g., common neighbors, Jaccard
coefficient) for drug pairs [4].

Model Training: Use machine learning classifiers (e.g., Support Vector Machines) to
distinguish between synergistic, antagonistic, or neutral pairs. This approach has achieved high
classification accuracy (AUC up to 0.9687) [4].

2. In Vitro Enzyme and Transporter Profiling

¢ Principle: Determine if orelabrutinib is a substrate, inhibitor, or inducer of key cytochrome P450
(CYP) enzymes (e.g., CYP3A4) or drug transporters (e.g., P-gp). This is a standard early-stage
investigation.

¢ Protocol Outline:

[e]

[¢]

[e]

[e]

Use human liver microsomes or recombinant CYP enzymes.
Incubate orelabrutinib with specific enzyme probes.

Measure metabolite formation via LC-MS/MS to assess inhibition.
Use Caco-2 or transfected cell lines for transporter studies.

3. Clinical Combination Studies

¢ Principle: As shown in Q2, real-world clinical data from retrospective analyses or prospective trials
provide the most direct evidence of manageable interactions [2] [3].
e Protocol Outline:

(o]

[e]

Design: Use phase I/l trial designs where orelabrutinib is combined with other agents.
Endpoints: Monitor efficacy (ORR, PFS) and safety (adverse events) closely. Changes in the
safety profile can indicate potential interactions.

PK Sub-studies: Incorporate intensive pharmacokinetic sampling to see if co-administration
alters orelabrutinib's exposure (AUC, C~max~).

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s538198?utm_src=pdf-body-img
https://www.smolecule.com/products/s538198?utm_src=pdf-body
https://jeit.ac.cn/cn/article/doi/10.11999/JEIT190867?viewType=HTML
https://jeit.ac.cn/cn/article/doi/10.11999/JEIT190867?viewType=HTML
https://jeit.ac.cn/cn/article/doi/10.11999/JEIT190867?viewType=HTML
https://jeit.ac.cn/cn/article/doi/10.11999/JEIT190867?viewType=HTML
https://www.smolecule.com/products/s538198?utm_src=pdf-body
https://www.smolecule.com/products/s538198?utm_src=pdf-body
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2025.1570224/full
https://www.sciencedirect.com/science/article/abs/pii/S0006497124059925
https://www.smolecule.com/products/s538198?utm_src=pdf-body
https://www.smolecule.com/products/s538198?utm_src=pdf-body
https://www.smolecule.com/products/s538198?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Troubleshooting & Key Considerations

Q4: What are the key challenges and troubleshooting tips for DDI research on orelabrutinib?

Challenge Considerations & Troubleshooting Tips

| Lack of Specific DDI Data | * Rely on Mechanism: In the absence of direct data, consider the drug's
properties. As a small molecule kinase inhibitor, it may have a lower DDI risk than drugs metabolized by
multiple CYPs. However, this is not a rule. « Extrapolate from Class: Consider DDI data from other BTK
inhibitors (e.g., ibrutinib) as a starting point for hypothesis generation, not as conclusive evidence. | |
Managing Complex Regimens | Clinical studies show orelabrutinib is combined with up to 4 other drugs
(e.g., Ore-MIED). The successful outcomes suggest that additive toxicities, rather than metabolic
interactions, may be the primary concern [2]. Focus safety monitoring on overlapping toxicities (e.g.,
cytopenias). | | Predicting Unseen Interactions | Utilize Computational Tools: Employ the network-based
methods described in Q3 to generate predictive hypotheses for experimental validation [4]. This can

prioritize the most likely interactions for further study. |

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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interaction-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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